molecular formula C14H17N3O2 B4810080 Propionamide, N-antipyrinyl- CAS No. 14077-43-1

Propionamide, N-antipyrinyl-

Cat. No.: B4810080
CAS No.: 14077-43-1
M. Wt: 259.30 g/mol
InChI Key: MTAMBPMMQPPYRK-UHFFFAOYSA-N
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Description

Propionamide, N-antipyrinyl- is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds have a general structure where a nitrogen atom is bonded to a carbonyl carbon atom. Propionamide, N-antipyrinyl- is derived from propanoic acid and antipyrine, a pyrazolone derivative known for its analgesic and antipyretic properties .

Scientific Research Applications

Propionamide, N-antipyrinyl- has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionamide, N-antipyrinyl- can be synthesized through the condensation reaction between propanoic acid and antipyrine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Propionamide, N-antipyrinyl- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-antipyrinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simple amide derived from propanoic acid, used in various chemical reactions and industrial applications.

    Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties, commonly used in medicine.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAMBPMMQPPYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161472
Record name Propionamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14077-43-1
Record name Propionamide, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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